molecular formula C38H46FN5O5 B12388967 Anticancer agent 130

Anticancer agent 130

Cat. No.: B12388967
M. Wt: 671.8 g/mol
InChI Key: AGHLFGPKFAEWAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anticancer agent 130 is a promising compound in the field of oncology, known for its potential to inhibit the growth and proliferation of cancer cells. This compound has garnered significant attention due to its unique mechanism of action and effectiveness against various types of cancer. Researchers are exploring its potential to provide a more targeted and less toxic alternative to traditional chemotherapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anticancer agent 130 involves multiple steps, each requiring specific reaction conditions to ensure the purity and efficacy of the final product. The synthetic route typically begins with the preparation of the core structure, followed by the introduction of functional groups that enhance its anticancer properties. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to control the reactivity of intermediates.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This process often includes optimization of reaction conditions, purification techniques, and quality control measures to ensure that the compound meets regulatory standards. Techniques such as crystallization, chromatography, and distillation are commonly employed in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Anticancer agent 130 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions often result in the formation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

Anticancer agent 130 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.

    Medicine: Explored as a potential therapeutic agent for various types of cancer, including breast, lung, and colon cancer.

    Industry: Utilized in the development of new anticancer drugs and formulations.

Mechanism of Action

The mechanism of action of Anticancer agent 130 involves targeting specific molecular pathways that are crucial for cancer cell survival and proliferation. It binds to key proteins and enzymes, inhibiting their activity and triggering cell death. The compound is known to interfere with the cell cycle, induce apoptosis, and inhibit angiogenesis, thereby preventing the growth and spread of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Paclitaxel: A plant-derived compound used in chemotherapy, known for its ability to stabilize microtubules and inhibit cell division.

    Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, leading to DNA damage and cell death.

    Cisplatin: A platinum-based compound that forms DNA crosslinks, preventing DNA replication and transcription.

Uniqueness of Anticancer agent 130

This compound stands out due to its unique mechanism of action, which involves multiple pathways and targets. Unlike traditional chemotherapy agents that often have severe side effects, this compound is designed to be more selective, reducing toxicity to normal cells. Its ability to induce apoptosis and inhibit angiogenesis makes it a promising candidate for further development as a targeted anticancer therapy.

Properties

Molecular Formula

C38H46FN5O5

Molecular Weight

671.8 g/mol

IUPAC Name

1-[4-[2-[4-[[6-(diethylamino)-1-benzofuran-2-yl]-hydroxymethyl]phenoxy]ethyl]piperazin-1-yl]-2-[4-(4-fluorobenzoyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C38H46FN5O5/c1-3-42(4-2)32-12-7-30-25-35(49-34(30)26-32)37(46)28-8-13-33(14-9-28)48-24-23-40-15-19-43(20-16-40)36(45)27-41-17-21-44(22-18-41)38(47)29-5-10-31(39)11-6-29/h5-14,25-26,37,46H,3-4,15-24,27H2,1-2H3

InChI Key

AGHLFGPKFAEWAZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(O2)C(C3=CC=C(C=C3)OCCN4CCN(CC4)C(=O)CN5CCN(CC5)C(=O)C6=CC=C(C=C6)F)O

Origin of Product

United States

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